

# 2-(4-Chlorophenyl)-6-methylpyridine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-6-methylpyridine

CAS No.: 61704-26-5

Cat. No.: B1313924

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2-(4-Chlorophenyl)-6-methylpyridine**

## Abstract

This technical guide provides an in-depth exploration of **2-(4-Chlorophenyl)-6-methylpyridine**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will cover its core physicochemical properties, detailed spectroscopic characterization, a robust and reproducible synthesis protocol, and an analysis of its chemical reactivity. Furthermore, this guide will shed light on its potential applications in drug discovery and materials science, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but a foundational understanding of the molecule's behavior and utility.

## Chemical Identity and Physicochemical Properties

**2-(4-Chlorophenyl)-6-methylpyridine** is a disubstituted pyridine derivative featuring a p-chlorinated phenyl ring at the 2-position and a methyl group at the 6-position. This substitution

pattern imparts specific steric and electronic characteristics that define its reactivity and potential as a scaffold in chemical synthesis.

The key physicochemical properties are summarized in the table below, compiled from verified supplier data.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	2-(4-chlorophenyl)-6-methylpyridine	-
CAS Number	61704-26-5	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN	[1]
Molecular Weight	203.67 g/mol	[1]
Physical Form	Solid	
Melting Point	62.5-63.5 °C	
Boiling Point	142-152 °C at 8 mmHg	
Purity	≥98% (Typical)	
Storage	Sealed in dry, room temperature	[1]

## Spectroscopic Profile: An Interpretive Analysis

Spectroscopic analysis is critical for the unambiguous identification and quality control of **2-(4-Chlorophenyl)-6-methylpyridine**. Below is a predictive interpretation of its expected spectral data, grounded in the analysis of analogous structures.<sup>[2][3]</sup>

### <sup>1</sup>H NMR (Proton NMR)

(Predicted for CDCl<sub>3</sub>, 400 MHz)

- $\delta \sim 8.0$ - $8.2$  ppm (d, 2H): These are the two protons on the chlorophenyl ring ortho to the pyridine ring. They appear downfield due to the anisotropic effect of the pyridine ring and are split into a doublet by the adjacent meta protons.

- $\delta \sim 7.65\text{-}7.75$  ppm (t, 1H): This corresponds to the proton at the 4-position of the pyridine ring (H-4). It appears as a triplet due to coupling with the protons at H-3 and H-5.
- $\delta \sim 7.40\text{-}7.50$  ppm (d, 2H): These are the two protons on the chlorophenyl ring meta to the pyridine ring. They are split into a doublet by the ortho protons.
- $\delta \sim 7.10\text{-}7.20$  ppm (d, 2H): These signals represent the protons at the 3- and 5-positions of the pyridine ring. They will appear as distinct doublets due to coupling with the H-4 proton.
- $\delta \sim 2.60$  ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl group at the 6-position of the pyridine ring. The absence of adjacent protons results in a singlet.

## <sup>13</sup>C NMR (Carbon NMR)

(Predicted for CDCl<sub>3</sub>, 100 MHz)

- $\delta \sim 159\text{-}161$  ppm: Quaternary carbon at C-6 of the pyridine ring (attached to the methyl group).
- $\delta \sim 157\text{-}159$  ppm: Quaternary carbon at C-2 of the pyridine ring (attached to the chlorophenyl group).
- $\delta \sim 137\text{-}139$  ppm: Quaternary carbon of the chlorophenyl ring attached to the pyridine.
- $\delta \sim 136\text{-}138$  ppm: Aromatic CH at C-4 of the pyridine ring.
- $\delta \sim 134\text{-}136$  ppm: Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.
- $\delta \sim 128\text{-}130$  ppm (2C): Aromatic CH carbons of the chlorophenyl ring.
- $\delta \sim 120\text{-}122$  ppm: Aromatic CH at C-5 of the pyridine ring.
- $\delta \sim 118\text{-}120$  ppm: Aromatic CH at C-3 of the pyridine ring.
- $\delta \sim 24\text{-}26$  ppm: Methyl carbon (CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

(Predicted, KBr Pellet)

- ~3050-3100  $\text{cm}^{-1}$ : C-H stretching (aromatic).
- ~2950-3000  $\text{cm}^{-1}$ : C-H stretching (methyl).
- ~1580-1600  $\text{cm}^{-1}$ : C=N and C=C stretching vibrations of the pyridine ring.
- ~1470-1500  $\text{cm}^{-1}$ : C=C stretching of the phenyl ring.
- ~1090-1110  $\text{cm}^{-1}$ : Strong C-Cl stretching vibration.
- ~820-840  $\text{cm}^{-1}$ : C-H out-of-plane bending for the 1,4-disubstituted (para) phenyl ring.

## Mass Spectrometry (MS)

(Predicted, EI)

- $m/z$  ~ 203/205: Molecular ion ( $M^+$ ) peak and  $M+2$  isotope peak in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
- $m/z$  ~ 188/190: Fragment corresponding to the loss of a methyl group ( $[M-\text{CH}_3]^+$ ).
- $m/z$  ~ 168: Fragment corresponding to the loss of a chlorine atom.

## Synthesis and Purification Protocol

The synthesis of 2-arylpyridines can be achieved through several established methodologies, including Suzuki-Miyaura cross-coupling and the Kröhnke pyridine synthesis.<sup>[4][5]</sup> The Kröhnke method is a particularly robust and versatile one-pot reaction for constructing highly substituted pyridines from readily available starting materials.<sup>[6][7]</sup>

### Kröhnke Synthesis: A Validated Approach

This protocol describes the synthesis of **2-(4-Chlorophenyl)-6-methylpyridine** via the reaction of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with the pyridinium salt of acetone, using ammonium acetate as the nitrogen source.



[Click to download full resolution via product page](#)

Caption: Kröhnke synthesis workflow for **2-(4-Chlorophenyl)-6-methylpyridine**.

#### PART A: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

- To a solution of 4-chloroacetophenone (10 mmol, 1.55 g) in 30 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (12 mmol, 1.43 g).
- Heat the mixture to reflux and maintain for 4 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
- Causality Check: Refluxing in a non-protic solvent drives the condensation reaction by removing the methanol byproduct, pushing the equilibrium towards the enaminone product.
- After cooling to room temperature, remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

#### PART B: Synthesis of 1-acetonylpyridinium iodide (Ylide Precursor)

- In a separate flask, dissolve acetone (20 mmol, 1.16 g) in 15 mL of pyridine.
- Slowly add iodine (10 mmol, 2.54 g) portion-wise while stirring at room temperature. An exothermic reaction will be observed.
- Continue stirring for 2 hours at room temperature. The resulting precipitate is the pyridinium salt.
- Expert Insight: The formation of this salt is crucial. It serves as the three-carbon (C-C-C) unit that will form the C4, C5, and C6 positions of the final pyridine ring.

#### PART C: Cyclocondensation and Product Formation

- Combine the crude enaminone from Part A, the pyridinium salt from Part B, and ammonium acetate (80 mmol, 6.17 g) in 50 mL of glacial acetic acid.
- Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
- Mechanistic Note: Ammonium acetate serves as the nitrogen source for the pyridine ring. The acidic medium facilitates the Michael addition and subsequent cyclization/dehydration

cascade.[7]

- Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.
- Neutralize the mixture by carefully adding a 10 M aqueous solution of sodium hydroxide until the pH is ~8-9.
- Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

#### PART D: Purification

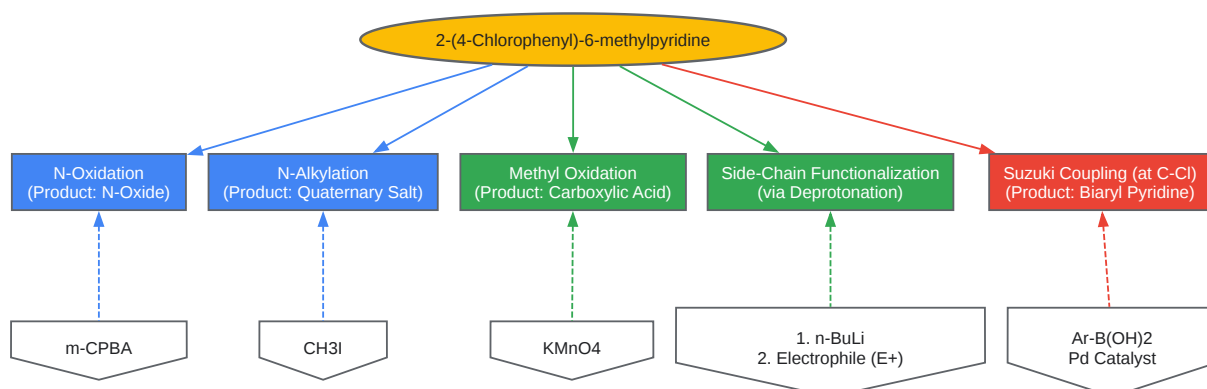
- Purify the crude residue by silica gel column chromatography.
- Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
- Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield **2-(4-Chlorophenyl)-6-methylpyridine** as a solid.

## Chemical Reactivity and Derivatization Potential

The reactivity of **2-(4-Chlorophenyl)-6-methylpyridine** is governed by the interplay of its three key structural motifs: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, the reactive methyl group, and the chlorophenyl substituent.

- **Pyridine Nitrogen:** The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form pyridinium salts, alkylated to form quaternary salts, or oxidized to form an N-oxide. N-oxidation is a particularly useful transformation as it can activate the pyridine ring for further functionalization.

- **Methyl Group:** The methyl group at the C-6 position is activated by the adjacent nitrogen. It can be deprotonated with a strong base (e.g., n-BuLi or LDA) to form a nucleophilic anion, which can then react with various electrophiles. It can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[8]
- **Aromatic Rings:** Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic substitution. However, the pyridine ring is generally deactivated towards electrophiles. The chlorophenyl ring can undergo substitution, typically directed to the positions ortho and para to the chloro group (and meta to the pyridine ring).
- **Cross-Coupling:** The C-Cl bond on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.



[Click to download full resolution via product page](#)

Caption: Key reactivity sites and potential derivatization pathways.

## Applications in Research and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science due to their ability to act as hydrogen bond acceptors and their rigid conformational framework.[9][10] **2-(4-Chlorophenyl)-6-methylpyridine**, as a readily synthesizable building block, holds significant potential in these areas.

- **Drug Discovery:** The 2-arylpyridine motif is present in numerous biologically active compounds. The chlorophenyl group can engage in halogen bonding and hydrophobic interactions within protein binding pockets, while the pyridine nitrogen can form crucial hydrogen bonds. This scaffold is a valuable starting point for generating libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[9]
- **Agrochemicals:** Many modern herbicides and pesticides incorporate substituted pyridine rings.[10] The specific substitution pattern of this molecule makes it a candidate for derivatization and screening for potential agrochemical activity.
- **Ligand Synthesis:** Bipyridyl and terpyridyl compounds are cornerstone ligands in coordination chemistry, used in catalysis, sensing, and the development of functional materials. The carboxylic acid derivative (obtained via methyl group oxidation) of this compound could be coupled with other heterocyclic units to form more complex and functional ligand systems.

## Safety, Handling, and Storage

As a laboratory chemical, **2-(4-Chlorophenyl)-6-methylpyridine** must be handled with appropriate care.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- **Precautionary Measures:** P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- **Handling:** Use in a well-ventilated fume hood. Avoid generating dust.

- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1]

## References

- Chemsrvc. 2-(4-CHLORO-PHENYL)-4-METHYL-PYRIDINE | CAS#:23182-19-6. [\[Link\]](#)
- Wikipedia. 2-Methylpyridine. [\[Link\]](#)
- PubChem. 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. [\[Link\]](#)
- Google Patents. WO2013065064A1 - A process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyl)phenyl]ethanone field of invention.
- PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [\[Link\]](#)
- Wikipedia. Kröhnke pyridine synthesis. [\[Link\]](#)
- ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [\[Link\]](#)
- Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
- PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [\[Link\]](#)
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [\[Link\]](#)
- Pharmaffiliates. 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. [\[Link\]](#)
- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [\[Link\]](#)
- PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [\[Link\]](#)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [\[Link\]](#)

- ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [[Link](#)]
- Drugfuture. Kröhnke Pyridine Synthesis. [[Link](#)]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [[Link](#)]
- UCI Department of Chemistry. 2b. 300 MHz <sup>1</sup>H NMR spectra...for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [[Link](#)]
- NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [[Link](#)]
- PubChem. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 61704-26-5|2-(4-Chlorophenyl)-6-methylpyridine|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. [chem.uci.edu](http://chem.uci.edu) [[chem.uci.edu](http://chem.uci.edu)]
- 3. 2-(4-Methylphenyl)pyridine(4467-06-5) <sup>1</sup>H NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. Kröhnke pyridine synthesis - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 7. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- [8. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents \[patents.google.com\]](#)
- [9. chemimpex.com \[chemimpex.com\]](#)
- [10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [2-(4-Chlorophenyl)-6-methylpyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313924/docs#2-4-chlorophenyl-6-methylpyridine-chemical-properties\]](https://www.benchchem.com/product/b1313924/docs#2-4-chlorophenyl-6-methylpyridine-chemical-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check